molecular formula C26H28N4O3 B3982403 5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No. B3982403
M. Wt: 444.5 g/mol
InChI Key: OIEVJSMBVHMSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline involves its binding to specific proteins. This compound has been shown to bind to proteins in a reversible manner, which allows for the study of protein-protein interactions. The binding of this compound to proteins can lead to the inhibition of specific biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific proteins that it binds to. This compound has been shown to inhibit the interaction of specific proteins involved in various biological processes, including cell signaling, transcription, and translation.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline in lab experiments include its ability to selectively bind to specific proteins and inhibit their interactions. This property allows for the study of specific biological processes and the role of specific proteins in these processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific conditions for its synthesis and storage.

Future Directions

There are several future directions for the study of 5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline. One direction is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential applications in the treatment of specific diseases, such as cancer. Additionally, the study of the specific proteins that this compound binds to and the biological processes that it inhibits could lead to the development of new drugs and therapies.

Scientific Research Applications

5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been used in scientific research for various applications. One of the primary applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to specific proteins and inhibit their interactions with other proteins. This property has been used to study the role of specific proteins in various biological processes.

properties

IUPAC Name

(2-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-20-7-5-6-10-23(20)26(31)29-17-15-28(16-18-29)22-11-12-25(30(32)33)24(19-22)27-14-13-21-8-3-2-4-9-21/h2-12,19,27H,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEVJSMBVHMSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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